N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
CAS No.: 1428359-54-9
Cat. No.: VC6053198
Molecular Formula: C16H17N3O4
Molecular Weight: 315.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428359-54-9 |
|---|---|
| Molecular Formula | C16H17N3O4 |
| Molecular Weight | 315.329 |
| IUPAC Name | N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O4/c1-10-12(9-17-23-10)16(21)18-11-5-6-13(14(8-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
| Standard InChI Key | JQKKBFVHKSMCLR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Introduction
Structural Characterization and Nomenclature
Core Structure and Substituents
The molecule consists of three primary components:
-
A 5-methylisoxazole ring system at the core.
-
A carboxamide group bridging the isoxazole to a substituted phenyl ring.
-
A 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl moiety as the aromatic substituent.
The isoxazole ring (C3H3NO) is a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively. The methyl group at position 5 enhances lipophilicity, while the carboxamide linkage (-CONH-) connects to the phenyl ring. The phenyl group is further substituted with a methoxy (-OCH3) group at position 3 and a 2-oxopyrrolidin-1-yl group at position 4, introducing both hydrogen-bonding capacity and conformational rigidity .
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.34 g/mol |
| Key Functional Groups | Isoxazole, carboxamide, methoxy, pyrrolidinone |
Synthesis and Chemical Properties
Synthetic Pathways
While no direct synthesis for this compound is publicly documented, analogous routes from patents suggest a multi-step approach:
-
Isoxazole Core Formation:
-
Carboxamide Coupling:
-
Phenyl Substitution:
Physicochemical Properties
-
Solubility: Moderate lipophilicity (calculated LogP ≈ 2.1) suggests poor aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) .
-
Stability: The pyrrolidinone ring may undergo hydrolytic degradation under strongly acidic/basic conditions.
Pharmacological Profile
Mechanism of Action
Patent WO2018104419A1 highlights structurally related isoxazolyl ethers as GABA_A α5 positive allosteric modulators (PAMs) . Key interactions include:
-
Binding to the benzodiazepine site of GABA_A receptors containing the α5 subunit.
-
Enhancing GABA-induced chloride currents, leading to neuronal hyperpolarization.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Plasma Protein Binding | ~89% (estimated) |
| Blood-Brain Barrier | High penetration (CNS-targeted) |
| Metabolic Enzymes | CYP3A4/2D6 (major) |
Therapeutic Applications
-
Neurological Disorders: Potential use in anxiety, epilepsy, or cognitive enhancement due to GABA_A modulation .
-
Preclinical Data: Analogous compounds show ED50 values <10 mg/kg in rodent anxiety models .
Comparative Analysis with Analogues
The PubChem compound 5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide (CID 71806058) lacks the methoxy group, resulting in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume